2-Phenylethyl propionate (CAS 122-70-3) is a synthetic aromatic ester formed from phenethyl alcohol and propionic acid. In industrial procurement, it is primarily sourced for its dual utility as a high-value organoleptic agent in the flavor and fragrance (F&F) sector and as a highly efficacious active ingredient in agricultural pest management . Characterized by a boiling point of 245 °C and a vapor pressure of approximately 6.85 Pa at 25 °C, it offers a distinct physicochemical profile compared to lighter esters . Buyers typically prioritize this specific ester when formulations require sustained release kinetics, low toxicity, and a warm, honey-balsamic sensory profile that cannot be achieved by substituting with more volatile acetates or heavier butyrates [1].
Procurement substitution of 2-phenylethyl propionate with closely related analogs, such as phenethyl acetate or phenethyl butyrate, frequently leads to formulation failure due to divergent volatility and receptor-binding specificities [1]. In agricultural applications, substituting the propionate with phenethyl butyrate drastically reduces target insect capture rates, rendering field traps economically unviable [2]. In fragrance and flavor compounding, replacing it with phenethyl acetate introduces unwanted sharp, ethereal, and pungent top notes while sacrificing the required thermal stability and sustained-release base note characteristics . Consequently, buyers must procure the exact propionate ester to ensure reproducible field efficacy and precise organoleptic longevity.
In the development of floral lures for Popillia japonica (Japanese beetle), 2-phenylethyl propionate demonstrates unparalleled synergistic efficacy when combined with eugenol. Field trials indicate that a formulation containing phenethyl propionate and eugenol is up to 8.7 times more attractive to the target species than the historical standard lure utilizing phenethyl butyrate [1]. This massive quantitative difference in capture rate establishes the propionate ester as the mandatory active ingredient for commercial trap manufacturers [2].
| Evidence Dimension | Insect attraction rate (capture efficacy) |
| Target Compound Data | Up to 8.7x higher capture rate (Phenethyl propionate + eugenol) |
| Comparator Or Baseline | Phenethyl butyrate + eugenol (Historical standard) |
| Quantified Difference | 8.7-fold increase in target insect attraction |
| Conditions | Field exposure traps in agricultural settings |
Agrochemical buyers must select the propionate over the butyrate analog to ensure commercial viability and superior performance of pest control traps.
For applications requiring controlled evaporation, such as sustained-release air fresheners and field lures, 2-phenylethyl propionate offers a superior thermodynamic profile compared to its acetate counterpart. With a vapor pressure of 6.85 Pa at 25 °C and a boiling point of 245 °C, it evaporates significantly slower than phenethyl acetate, which features a lower boiling point (~232 °C) and higher volatility . This reduced volatility prevents rapid depletion of the active ingredient, extending the operational lifespan of the formulated product [1].
| Evidence Dimension | Vapor pressure and boiling point (Volatility) |
| Target Compound Data | Boiling point 245 °C; Vapor pressure 6.85 Pa at 25 °C |
| Comparator Or Baseline | Phenethyl acetate (Boiling point ~232 °C; higher vapor pressure) |
| Quantified Difference | 13 °C higher boiling point and lower vapor pressure for slower evaporation |
| Conditions | Standard atmospheric pressure, 25 °C |
Formulators procure the propionate to achieve longer-lasting product efficacy and extend the replacement intervals for traps and fragrances.
In the F&F industry, the specific ester chain length critically dictates the sensory profile. 2-Phenylethyl propionate is characterized by warm, deep fruity, honey, and balsamic notes. In direct contrast, phenethyl acetate delivers a sharper, more ethereal, and pungent rose profile . When compounding complex fruit or heavy floral bases, the propionate is strictly required to avoid the solvent-like harshness that the acetate introduces at higher concentrations [1].
| Evidence Dimension | Organoleptic profile and sensory perception |
| Target Compound Data | Warm, honey, balsamic, and deep fruity notes |
| Comparator Or Baseline | Phenethyl acetate (Pungent, ethereal, sharp floral notes) |
| Quantified Difference | Elimination of pungent/ethereal top notes in favor of heavier balsamic/honey base notes |
| Conditions | Standard olfactory evaluation in F&F compounding |
Flavorists and perfumers must specify the propionate to achieve smooth, warm base notes without the sharp volatility of the acetate.
Due to its proven 8.7-fold increase in target attraction over butyrate analogs, 2-phenylethyl propionate is the mandatory active ingredient for manufacturing commercial Japanese beetle (Popillia japonica) traps. It is typically procured for blending into a 3:7:3 ratio with eugenol and geraniol to maximize field capture rates [1].
Leveraging its lower vapor pressure (6.85 Pa) and higher boiling point (245 °C) compared to phenethyl acetate, this compound is heavily utilized in air fresheners, diffusers, and fine perfumes where extended base-note longevity and delayed evaporation are critical formulation requirements [2].
Procured by flavor houses specifically for its warm, honey, and deep fruity (raspberry/strawberry) organoleptic properties, it is used to formulate complex fruit profiles and alcoholic beverage additives where the sharp, pungent notes of lighter esters would disrupt the desired sensory balance .